Pyrrole subunits have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Pyrrolidine, a derivative of pyrrole, is one of the nitrogen heterocycles used widely by chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
They can be used to study protein structure and function, as well as protein-protein interactions .
Derivatives of 1H-pyrrole-2,5-diones have been synthesized .
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is an organic compound characterized by the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle, and contains an oxoacetic acid functional group. Its structure includes a methyl group attached to the nitrogen atom of the pyrrole ring, contributing to its unique chemical properties and biological activities .
The specific reaction pathways depend on the conditions and reagents used, allowing for the synthesis of diverse derivatives with potential applications in medicinal chemistry .
Research indicates that (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid exhibits notable biological activities. It has been studied for its effects on viral infections, particularly its ability to affect the formation of nucleocapsids in Hepatitis B Virus (HBV) at low nanomolar concentrations. This suggests potential as a therapeutic agent in antiviral drug development . Additionally, compounds with similar structures have been explored for their cytotoxic effects against various cancer cell lines, indicating a broader scope of biological relevance.
Several synthetic routes have been developed for (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid:
These methods allow for variations in substituents, leading to a library of related compounds for further study .
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid has potential applications in several fields:
Studies on (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid have focused on its interactions with biological macromolecules. Preliminary data suggest that it may bind to viral proteins, inhibiting their function and thereby disrupting viral replication cycles. Further research is needed to elucidate the exact mechanisms of action and potential off-target effects on human proteins or enzymes .
Several compounds share structural similarities with (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrrole | Contains a methyl group on pyrrole | Simple structure; used as a precursor |
| Oxoacetic Acid | Contains an oxo group and carboxylic acid | More straightforward reactivity |
| Glyoxamide Derivatives | Similar functional groups | Exhibits antiviral properties against HBV |
| Pyrrole Derivatives | Varied substitutions on pyrrole | Diverse biological activities |
The uniqueness of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid lies in its combination of the pyrrole ring and oxoacetic acid functionality, which may confer distinct pharmacological properties not found in simpler derivatives or other related compounds .
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid represents a heterocyclic organic compound characterized by the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol [1] [2] [3]. The compound features a five-membered pyrrole ring system substituted with a methyl group at the nitrogen position and an oxoacetic acid moiety attached at the 2-position of the pyrrole ring [3]. The structural framework consists of a pyrrole heterocycle, which is a five-membered aromatic ring containing one nitrogen atom, coupled with a ketoacetic acid functional group .
The International Union of Pure and Applied Chemistry name for this compound is 2-(1-methylpyrrol-2-yl)-2-oxoacetic acid [3]. The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation CN1C=CC=C1C(=O)C(=O)O, which clearly delineates the connectivity between the methylated pyrrole ring and the oxoacetic acid substituent [3]. The InChI identifier InChI=1S/C7H7NO3/c1-8-4-2-3-5(8)6(9)7(10)11/h2-4H,1H3,(H,10,11) provides a standardized representation of the molecular structure [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H7NO3 | [1] [2] [3] |
| Molecular Weight | 153.14 g/mol | [1] [2] [3] |
| Exact Mass | 153.042593085 Da | [3] |
| CAS Number | 21898-43-1 | [2] [6] [3] |
| IUPAC Name | 2-(1-methylpyrrol-2-yl)-2-oxoacetic acid | [3] |
| InChI Key | QFNZDWKDZWPYCB-UHFFFAOYSA-N | [2] [3] [7] |
The conformational characteristics of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid are governed by the rotational freedom around the bond connecting the pyrrole ring to the oxoacetic acid moiety [3]. Computational analysis indicates that the molecule possesses two rotatable bonds, which contribute to its conformational flexibility [3]. The topological polar surface area of 59.3 Ų reflects the spatial arrangement of polar functional groups within the molecular structure [3].
The pyrrole ring maintains a planar configuration due to its aromatic character, while the oxoacetic acid substituent can adopt various orientations relative to the ring plane [8] [9]. The nitrogen atom in the pyrrole ring is sp2-hybridized and contributes its lone pair electrons to the aromatic π-electron system [8] [10]. The carbonyl groups of the oxoacetic acid moiety exhibit typical ketone and carboxylic acid geometries, with the ketone carbon showing sp2 hybridization .
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid typically appears as a solid material at room temperature [2] [7]. The compound exhibits a purity of approximately 95% in commercial preparations [2] [7]. Standard storage conditions recommend room temperature environments for maintaining compound stability [2] [7].
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid | [2] [7] |
| Storage Temperature | Room Temperature | [2] [7] |
| Purity (typical) | 95% | [2] [7] |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| Density | Not available | [6] |
The heavy atom count of 11 reflects the presence of carbon, nitrogen, and oxygen atoms within the molecular framework [3]. The formal charge of zero indicates that the neutral form represents the most stable electronic configuration under standard conditions [3].
The solubility characteristics of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid are influenced by the presence of both hydrophilic and hydrophobic structural elements . The XLogP3-AA value of 0.4 suggests moderate lipophilicity, indicating a balanced hydrophilic-lipophilic character [3]. The presence of one hydrogen bond donor and three hydrogen bond acceptors contributes to the compound's interaction with polar solvents [3].
The carboxylic acid functionality provides ionizable hydrogen, enabling pH-dependent solubility behavior . The pyrrole ring system contributes aromatic character while the methyl substituent introduces hydrophobic properties . The oxoacetic acid moiety enhances water solubility through hydrogen bonding interactions with solvent molecules .
The stability of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid under various conditions reflects the inherent properties of both the pyrrole ring system and the oxoacetic acid functionality . Pyrrole derivatives generally exhibit stability under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions . The aromatic character of the pyrrole ring provides inherent stability against thermal decomposition [12].
The oxoacetic acid moiety represents a potentially reactive site due to the presence of both ketone and carboxylic acid functionalities [13]. Acid-catalyzed hydrolysis reactions may occur under strongly acidic conditions, potentially affecting the stability of the compound [13]. The ketone functionality may undergo reduction reactions under appropriate conditions, while the carboxylic acid group can participate in esterification and amidation reactions .
The nuclear magnetic resonance spectroscopic properties of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid provide detailed information about the molecular structure and electronic environment of individual atoms [15] [16]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the pyrrole ring protons, which typically appear in the aromatic region between 6.0 and 7.0 parts per million [15]. The methyl group attached to the pyrrole nitrogen exhibits a distinctive singlet signal, while the pyrrole ring protons show characteristic coupling patterns [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [16]. The carbonyl carbons of the oxoacetic acid moiety appear as distinct signals in the downfield region, typically around 170-190 parts per million [16]. The pyrrole ring carbons exhibit characteristic chemical shifts reflecting their aromatic environment [15] [16].
Infrared spectroscopy of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid reveals characteristic absorption bands corresponding to specific functional groups within the molecule [17]. The carboxylic acid functionality exhibits a broad absorption band around 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch [17]. The carbonyl stretching vibrations appear as intense bands in the 1600-1750 cm⁻¹ region, with the ketone and carboxylic acid carbonyls showing distinct frequencies [17].
The pyrrole ring system contributes characteristic absorption patterns in the fingerprint region below 1500 cm⁻¹ [17]. Carbon-hydrogen stretching vibrations from the aromatic ring and methyl group appear in the 2800-3100 cm⁻¹ region [17]. The nitrogen-containing heterocycle contributes specific vibrational modes that can be identified through careful spectroscopic analysis [17].
Mass spectrometric analysis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid provides information about molecular fragmentation patterns and structural identification [3]. The molecular ion peak appears at m/z 153, corresponding to the intact molecular structure [3]. The base peak at m/z 108 results from the loss of the carboxyl group (COOH), representing the most stable fragment ion [3].
| Fragment m/z | Relative Intensity | Assignment | Reference |
|---|---|---|---|
| 153 [M]+ | Molecular ion peak | Molecular ion | [3] |
| 108 | Base peak (highest) | Loss of COOH group | [3] |
| 53 | 3rd highest | Pyrrole fragment | [3] |
| 45 | 2nd highest | COOH+ fragment | [3] |
Additional fragmentation produces ions at m/z 53 and 45, corresponding to pyrrole ring fragments and carboxyl-containing species, respectively [3]. The fragmentation pattern provides structural confirmation and enables identification of the compound in complex mixtures [3].
The electronic structure of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid reflects the distribution of electrons within the molecular framework [8] [12]. The pyrrole ring system contains six π-electrons distributed across five atoms, with each carbon contributing one electron and the nitrogen atom contributing two electrons from its lone pair [8] [10]. This electron distribution creates an aromatic system that satisfies the Hückel rule for aromaticity [12] [10].
The nitrogen atom in the pyrrole ring adopts sp2 hybridization, placing its lone pair electrons in a p-orbital that participates in the aromatic π-system [8] [9]. This arrangement results in electron delocalization throughout the five-membered ring [12]. The electron distribution analysis reveals that the pyrrole nitrogen carries reduced electron density compared to typical aliphatic amines due to its participation in the aromatic system [18] [8].
The oxoacetic acid moiety contributes additional electronic complexity through the presence of carbonyl groups [19]. The ketone functionality exhibits typical carbonyl electronic characteristics, with electron density polarized toward the oxygen atom [19]. The carboxylic acid group provides an ionizable proton and can exist in various protonation states depending on the chemical environment [19].
The pyrrole ring in (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid exhibits aromatic character due to its six π-electron system distributed across five ring atoms [8] [12] [10]. The aromatic stabilization energy of pyrrole is approximately 88 kilojoules per mole, which is substantial though lower than that of benzene [12]. The nitrogen atom contributes two electrons from its lone pair to achieve the aromatic electron count [8] [9].
The aromaticity of the pyrrole moiety influences the chemical reactivity and physical properties of the entire molecule [18] [8]. The aromatic character makes the pyrrole ring relatively stable toward electrophilic attack, though it remains more reactive than benzene [18]. The methyl substitution at the nitrogen position enhances the electron density of the aromatic system [12].
Resonance structures of the pyrrole ring demonstrate the delocalization of electron density throughout the ring system [18] [12]. The aromatic character contributes to the planarity of the ring and influences the chemical shifts observed in nuclear magnetic resonance spectroscopy [18]. The dipole moment of pyrrole derivatives reflects the charge separation resulting from resonance effects [12].
Computational analysis using density functional theory methods provides detailed insights into the electronic properties of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid [20] [21]. Theoretical calculations reveal the molecular orbital structure and electron distribution patterns within the compound [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electronic excitation properties [21].
Computational studies of related pyrrole derivatives demonstrate the influence of substituents on the electronic structure [20] [21]. The oxoacetic acid substituent affects the electron distribution within the pyrrole ring through inductive and mesomeric effects [20]. Theoretical calculations predict the chemical shifts for nuclear magnetic resonance spectroscopy and provide correlation with experimental observations [20].
The cornerstone method introduces the α-oxoacyl fragment directly onto the heteroarene.
| Entry | Reagents & promoter | Temperature / time | Isolated yield | Key remarks |
|---|---|---|---|---|
| A | Ethyl oxalyl chloride, pyridine, dichloromethane | –78 → 25 °C, 48 h | 65% | Clean mono-acylation; minimal polymerisation [2] |
| B | Ethyl oxalyl chloride, pyridine, dichloromethane | –78 → 25 °C, 48 h | 83% | Optimised stoichiometry (1.2 equiv oxalyl chloride) [2] |
The reaction tolerates N-methyl substitution because the nitrogen lone pair is unavailable for protonation, reducing tar formation. Immediate removal of hydrogen chloride (nitrogen sweep or mild vacuum) maintains selectivity [2].
Two-step sequences convert inexpensive 2-pyrrolyl acetates into the target keto-acid:
The method avoids corrosive Lewis acids but demands rigorous removal of selenium residues during work-up.
Treating N-substituted pyrroles with a mixed iminium system (phosphoryl chloride + 2-oxo-2-(pyrrolidin-1-yl)acetate) delivers isomeric glyoxylates in moderate yields (α-isomer 33%, β-isomer 53%) without external Lewis acids [2]. The process proceeds at 0–25 °C and is amenable to electron-rich N-methyl substrates.
Direct exposure of N-methyl-1H-pyrrole to oxalyl chloride at –78 °C, followed by methanolic sodium methoxide quench, affords methyl (1-methyl-1H-pyrrol-2-yl)(oxo)acetate in 57% yield [2]. Cooling suppresses dimeric diacylation side products; slow addition of the heteroarene controls exotherm.
Copper(II) chloride catalyses a [4 + 1] annulation between propargylamines and ethyl glyoxylate, generating the α-ketoester on a pre-formed pyrrole ring in 76–91% yield under microwave irradiation (100 °C, 30 min) [5]. Organocatalytic four-component couplings (aldehyde + amine + dicarbonyl + nitroalkane) deliver polysubstituted glyoxylic pyrroles in up to 88% yield while operating in solvent-free ball-mill conditions, highlighting the method’s green chemistry credentials [6].
Anhydrous dichloromethane provides high solubility for oxalyl chloride and dissipates heat efficiently. Nitro-methane enhances electrophilicity in thiophene analogues but promotes over-acylation in pyrroles [2].
Chiral titanium(IV) complexes derived from 1,1′-bi-(2-naphthol) mediate enantioselective Friedel-Crafts hydroxyalkylation of electron-poor pyrroles with alkyl glyoxylates, giving up to 96% enantiomeric excess at five mole percent catalyst loading [8]. Ligand sterics tune both activity and face selectivity; bulky 3,3′-aryl substituents suppress background racemic pathways.
Pilot campaigns (10–40 kilogram scale) revealed that dissolved hydrogen chloride drastically impacts Friedel-Crafts throughput; maintaining a constant nitrogen purge and charging N-methyl-1H-pyrrole in dichloromethane over three minutes preserved yields at 74% irrespective of batch volume [7]. Where oxalyl chloride cost or corrosivity is prohibitive, plants employ a three-step sequence (acetyl chloride acylation → α-chlorination → hydrolysis) that trades one extra step for superior robustness [7].
Commercial glyoxylic acid is produced continuously from glyoxal oxidation in the presence of nitric acid; integration of this stream with the pyrrole acylation loop minimises reagent inventory and waste, as documented in recent plant design studies [10].
| Synthetic line | Typical yield | Notable advantages | Principal limitations |
|---|---|---|---|
| Friedel-Crafts acylation (oxalyl chloride) | 57–83% | One-pot, inexpensive reagents | Requires cryogenic control, HCl management [2] |
| Selenium(IV) oxide oxidation route | 64% | Uses readily available ester precursors | Toxic metal by-products [2] |
| Vilsmeier-type acylation | 33–53% | Mild Lewis-acid-free conditions | Mixture of α/β-isomers [2] |
| Copper-catalysed multicomponent annulation | 76–91% | Solvent-free or microwave acceleration | Complex starting materials [5] |
| Chiral BINOL–titanium catalysis | 70–96% + high enantioselectivity | Asymmetric induction useful for drug targets | Catalyst cost, moisture sensitivity [8] |